Lipophilicity (logP) Comparison: An Optimal Range for Drug-Like Properties
The target compound exhibits a calculated logP value (XlogP) of approximately 2.6 and vendor-reported logP of 2.29–2.32 [1], placing it within the optimal range for oral bioavailability (logP < 5). This value is notably higher than its simpler precursor, 2,4-difluoroaniline (logP = 1.43–1.54) [2], and slightly lower than the non-fluorinated analog, N-(pyridin-2-ylmethyl)aniline (logP = 2.77) . This intermediate lipophilicity can be critical for balancing membrane permeability and aqueous solubility.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XlogP: 2.6 ; Vendor logP: 2.29–2.32 [1] |
| Comparator Or Baseline | 2,4-Difluoroaniline: logP 1.43–1.54 [2]; N-(pyridin-2-ylmethyl)aniline: logP 2.77 |
| Quantified Difference | Target compound is +1.0 to +1.2 logP units higher than 2,4-difluoroaniline and -0.2 to -0.5 logP units lower than N-(pyridin-2-ylmethyl)aniline. |
| Conditions | Calculated/predicted values from chemical databases and vendor datasheets. |
Why This Matters
Lipophilicity within the 2–3 range is often associated with improved oral bioavailability and cellular permeability in drug discovery, making this compound a more balanced starting point for hit-to-lead optimization compared to its more polar or more lipophilic analogs.
- [1] Chembase.cn. 2,4-difluoro-N-(pyridin-2-ylmethyl)aniline. Product Number: EN300-49985. View Source
- [2] Chembase.cn. 2,4-Difluoroaniline. CAS 367-25-9. View Source
